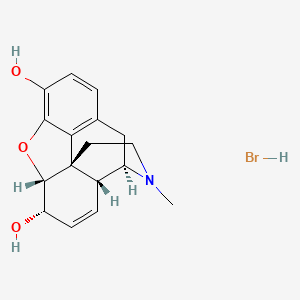
Morphine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine hydrobromide: is a derivative of morphine, an opiate found naturally in the opium poppy (Papaver somniferum). Morphine is primarily used as an analgesic to relieve severe pain. This compound, like other morphine salts, is used in medical settings for its potent pain-relieving properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morphine hydrobromide can be synthesized from morphine through a reaction with hydrobromic acid. The process involves dissolving morphine in an appropriate solvent and then adding hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of morphine from opium poppies, followed by its conversion to the hydrobromide salt. The process includes several purification steps to remove impurities and ensure the pharmaceutical grade of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Morphine hydrobromide undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphine-N-oxide.
Reduction: Reduction of morphine can yield dihydromorphine.
Substitution: Morphine can undergo substitution reactions, such as N-demethylation to form normorphine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Demethylation using reagents like cyanogen bromide or other alkylating agents.
Major Products:
Oxidation: Morphine-N-oxide.
Reduction: Dihydromorphine.
Substitution: Normorphine.
Applications De Recherche Scientifique
Chemistry: Morphine hydrobromide is used in chemical research to study the structure-activity relationships of opiates and to develop new analgesic compounds .
Biology: In biological research, this compound is used to study the effects of opioids on cellular processes and receptor binding .
Medicine: Medically, this compound is used for pain management in conditions such as cancer, post-operative pain, and severe chronic pain .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various pain-relief medications .
Mécanisme D'action
Morphine hydrobromide exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary targets are the mu-opioid receptors, which mediate analgesia, euphoria, and respiratory depression. Upon binding, this compound inhibits the release of neurotransmitters like substance P and glutamate, reducing the perception of pain .
Comparaison Avec Des Composés Similaires
- Morphine sulfate
- Morphine hydrochloride
- Hydromorphone
- Oxycodone
- Tramadol
Comparison: Morphine hydrobromide is similar to other morphine salts like morphine sulfate and morphine hydrochloride in terms of its analgesic properties. it differs in its solubility and pharmacokinetic profile. Compared to hydromorphone and oxycodone, this compound has a different potency and side effect profile. Tramadol, while also an opioid, has a different mechanism of action and is less potent than this compound .
This compound stands out due to its specific solubility characteristics and its use in particular medical formulations where these properties are advantageous.
Propriétés
Numéro CAS |
630-81-9 |
|---|---|
Formule moléculaire |
C17H20BrNO3 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrobromide |
InChI |
InChI=1S/C17H19NO3.BrH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |
Clé InChI |
OUOYRIJSFITIHQ-VYKNHSEDSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Br |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















